9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
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Overview
Description
WIN 66,306 is a cyclic heptapeptide antagonist of neurokinin-1 and neurokinin-2 receptors. It was originally isolated from the fungus Aspergillus flavipes. This compound is known for its ability to inhibit contractions induced by substance P in isolated guinea pig ileum in a concentration-dependent manner .
Preparation Methods
WIN 66,306 is synthesized through a series of peptide coupling reactions. The synthetic route involves the formation of peptide bonds between amino acids, followed by cyclization to form the heptapeptide structure. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve fermentation processes using the Aspergillus species, followed by extraction and purification of the compound .
Chemical Reactions Analysis
WIN 66,306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the peptide chain. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
WIN 66,306 has several scientific research applications:
Chemistry: It is used as a tool to study peptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate the role of neurokinin receptors in various biological processes.
Medicine: WIN 66,306 is studied for its potential therapeutic applications in conditions involving neurokinin receptors, such as pain and inflammation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
WIN 66,306 exerts its effects by binding to neurokinin-1 and neurokinin-2 receptors, thereby blocking the action of substance P. This inhibition prevents the contraction of smooth muscles in the gastrointestinal tract and other tissues. The molecular targets of WIN 66,306 are the neurokinin receptors, and the pathways involved include the inhibition of signal transduction mechanisms that lead to muscle contraction .
Comparison with Similar Compounds
WIN 66,306 is unique compared to other similar compounds due to its specific cyclic heptapeptide structure and its high affinity for neurokinin-1 and neurokinin-2 receptors. Similar compounds include:
WIN 68577: Another cyclic peptide with similar receptor binding properties.
Rosellichalasin: A related compound with activity at neurokinin receptors.
Substance P antagonists: Other compounds that inhibit the action of substance P, but with different structures and affinities
Properties
Molecular Formula |
C41H52N8O9 |
---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C41H52N8O9/c1-22(2)11-12-24-16-25(13-14-31(24)50)37(54)36-40(57)45-19-32(51)46-29(17-26-18-42-28-9-6-5-8-27(26)28)41(58)49-15-7-10-30(49)38(55)43-20-33(52)47-35(23(3)4)39(56)44-21-34(53)48-36/h5-6,8-9,11,13-14,16,18,23,29-30,35-37,42,50,54H,7,10,12,15,17,19-21H2,1-4H3,(H,43,55)(H,44,56)(H,45,57)(H,46,51)(H,47,52)(H,48,53) |
InChI Key |
BNPYZZVTLFIGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC(=C(C=C5)O)CC=C(C)C)O |
Origin of Product |
United States |
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